3-(1,2-Oxazol-3-yl)piperidine hydrochloride

Description

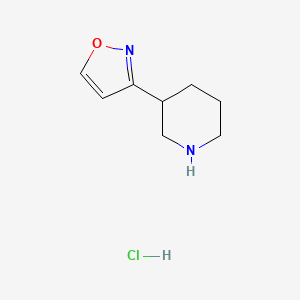

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a heterocyclic compound featuring a six-membered piperidine ring substituted at the 3-position with a 1,2-oxazole moiety. The 1,2-oxazole ring is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-3-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-11-10-8;/h3,5,7,9H,1-2,4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFETHZJBVOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NOC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole or piperidine ring is substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Research has indicated that derivatives containing oxazole and piperidine moieties exhibit promising antimicrobial properties. For example, compounds similar to 3-(1,2-Oxazol-3-yl)piperidine hydrochloride have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli through disc diffusion methods .

- C1s Inhibition : In the context of complement pathway modulation, this compound has been identified as a candidate for developing selective inhibitors of C1s, an enzyme involved in the immune response. Studies suggest that modifications to the compound can enhance its binding affinity and inhibitory activity against C1s .

- Neuropharmacology : The structural characteristics of this compound may contribute to its neuropharmacological effects. Isoxazole derivatives are known for their anxiolytic and antidepressant activities, suggesting that this compound could be explored for similar effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxazole Ring : The oxazole moiety can be synthesized through cyclization reactions involving suitable precursors such as amino acids or hydrazones.

- Piperidine Ring Construction : The piperidine ring is often formed via reductive amination or cyclization methods involving appropriate aldehydes or ketones.

- Hydrochloride Salt Formation : The final step usually involves the conversion of the base form into its hydrochloride salt to enhance solubility and stability.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:

- Molecular Docking Studies : Computational methods are employed to predict the binding affinity of this compound with various targets. These studies help identify optimal substituents that could enhance biological activity by improving interactions at specific binding sites .

- In Vitro Assays : Biological assays are conducted to evaluate the efficacy of the compound against specific enzymes or receptors. For instance, IC50 values are determined to quantify the potency of inhibition against C1s .

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:2) (CAS 1311317-43-7)

- Structural Differences :

- The oxadiazole ring is a 1,2,4-oxadiazole isomer, differing in nitrogen/oxygen positioning compared to 1,2-oxazole.

- Substituent on piperidine is at the 2-position (vs. 3-position in the target compound).

- The 2-position substitution may reduce steric hindrance compared to the 3-position, influencing conformational flexibility .

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (C8H14ClN3O)

- Structural Differences :

- Contains a 1,2,4-oxadiazole ring with a methyl group at position 3.

- Piperidine substitution at the 2-position.

- The 2-position substitution may lead to different spatial orientation in biological targets compared to the 3-substituted analog .

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2034156-59-5)

- Structural Differences :

- 1,2,4-Oxadiazole substituted with a bulky 2-methylpropyl group.

- Substituent on piperidine at the 2-position.

- Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine Hydrochloride (CAS 915924-54-8)

- Structural Differences :

- Incorporates a pyridine ring instead of a piperidine-oxazole system.

- 1,2,4-Oxadiazole bridges the pyridine and piperidine rings.

- Inferred Properties :

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Hydrochloride

- Structural Differences :

- Oxadiazole ring is substituted with an oxane (tetrahydropyran) group.

- Substituent on piperidine is at the 4-position.

- Inferred Properties :

Research Implications and Limitations

While structural comparisons highlight differences in electronic, steric, and solubility profiles, direct pharmacological or pharmacokinetic data for these compounds are absent in the provided evidence . Future studies should focus on:

- Experimental determination of binding affinities (e.g., IC₅₀ values).

- Comparative solubility and logP measurements to validate inferred properties.

- Crystallographic analysis (e.g., using SHELX or ORTEP-3 ) to elucidate 3D conformations.

Biological Activity

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₁ClN₃O

- Molecular Weight : 176.64 g/mol

This compound features a piperidine ring substituted with an oxazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific kinases involved in cancer progression. The compound's ability to target multiple pathways makes it a candidate for further development in cancer therapy.

Table 1: Summary of Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | CC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(1,2-Oxazol-3-yl)piperidine | HT29 (Colon) | 58.4 | Induction of apoptosis via caspase activation |

| Benzoxazolone Series | Various Cancer Lines | 64 | AC inhibition and selective toxicity |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of oxazole-based compounds. For example, studies have demonstrated that certain oxazole derivatives can modulate protein-protein interactions related to neurodegenerative diseases. Specifically, they inhibit prolyl oligopeptidase (PREP), which has been implicated in conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Against PREP

| Compound | Effect on α-Synuclein Dimerization | IC₅₀ (nM) |

|---|---|---|

| HUP-55 | Reduced dimerization | 120 |

| 3-(1,2-Oxazol-3-yl)piperidine | Enhanced PP2A activity | 150 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane integrity.

- Neuroprotective Pathways : By inhibiting PREP, the compound may reduce the aggregation of neurotoxic proteins and enhance neuronal survival.

Case Studies

Several case studies have explored the efficacy of oxazole derivatives in preclinical models:

- Study on HT29 Cells : A study evaluated the cytotoxic effects of this compound on HT29 colon cancer cells. The results indicated a significant reduction in cell viability at concentrations around 58.4 µM.

- Neurodegeneration Models : In models simulating neurodegenerative conditions, compounds similar to 3-(1,2-Oxazol-3-yl)piperidine showed promising results in reducing α-synuclein aggregation and improving motor function in transgenic mouse models.

Q & A

Q. What are the established synthetic routes for 3-(1,2-oxazol-3-yl)piperidine hydrochloride, and what reagents are critical for achieving high purity?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the oxazole ring via condensation of a 1,3-diketone with hydroxylamine hydrochloride under acidic conditions, followed by cyclization; (2) introduction of the piperidine moiety through reductive amination or coupling reactions. Critical reagents include hydroxylamine hydrochloride (for oxazole formation) and reducing agents like sodium borohydride or catalytic hydrogenation systems for amine coupling. Optimization of reaction temperatures (e.g., 80–100°C for cyclization) and solvent selection (e.g., ethanol or THF) is essential to achieve yields >70% and purity ≥95% .

Q. How can researchers validate the molecular structure of this compound?

Methodological Answer: Structure validation requires a combination of analytical techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging hydrogen-bonding patterns and graph-set analysis to confirm intermolecular interactions .

- NMR spectroscopy : Compare experimental - and -NMR data with computational predictions (e.g., DFT calculations). Key signals include the oxazole proton (~8.5–9.0 ppm) and piperidine methylene groups (~2.5–3.5 ppm) .

- Mass spectrometry : Confirm the molecular ion peak ([M+H]) at m/z 189.64 (CHClNO) and fragmentation patterns consistent with oxazole and piperidine cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

Methodological Answer: Common side reactions include over-oxidation of the oxazole ring or incomplete piperidine coupling. To address these:

- Temperature control : Maintain cyclization temperatures below 100°C to prevent oxazole decomposition.

- Catalyst selection : Use palladium on carbon (Pd/C) with H gas for selective reductive amination, avoiding competing reduction of the oxazole .

- Purification strategies : Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization from ethanol to isolate the target compound from byproducts like unreacted diketones or piperidine derivatives .

Q. What experimental approaches can elucidate the biological interaction mechanisms of this compound?

Methodological Answer: To investigate biological targets (e.g., neurotransmitter receptors or enzymes):

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions between the compound and target proteins (e.g., serotonin or dopamine receptors). Focus on the oxazole ring’s electron-deficient nature and piperidine’s conformational flexibility .

- In vitro assays : Perform competitive binding assays with radiolabeled ligands (e.g., -spiperone for dopamine receptors) to measure IC values.

- Enzymatic inhibition studies : Monitor activity changes in acetylcholinesterase or monoamine oxidase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase) .

Q. How should researchers address contradictions in crystallographic data, such as twinning or disordered hydrogen bonds?

Methodological Answer: For challenging crystallographic

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned structures. Validate with R and CC metrics .

- Hydrogen-bond analysis : Apply Etter’s graph-set theory to classify interactions (e.g., D(2) motifs for N–H···Cl bonds) and resolve disorder using difference Fourier maps .

- Complementary techniques : Cross-validate with IR spectroscopy (e.g., N–H stretches at ~3300 cm) or solid-state NMR .

Comparative and Stability Studies

Q. How does the bioactivity of this compound compare to structural analogs like 3-(1,2,4-oxadiazol-3-yl)piperidine derivatives?

Methodological Answer:

- Electrophilic character : The oxazole’s lower electron density (vs. oxadiazole) enhances π-π stacking with aromatic residues in target proteins, potentially increasing binding affinity.

- Metabolic stability : Assess via liver microsome assays; oxazole derivatives often show higher stability than oxadiazoles due to reduced susceptibility to hydrolytic cleavage .

- SAR studies : Synthesize analogs with methyl or methoxy substituents on the oxazole and compare IC values in receptor-binding assays .

Q. What strategies ensure the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at RT in desiccators with silica gel .

- Light sensitivity : Use amber vials to prevent photodegradation; monitor via HPLC-UV for degradation peaks .

- pH-dependent stability : Perform accelerated stability studies in buffers (pH 1–9). The compound is most stable at pH 4–6, where protonation of the piperidine nitrogen minimizes hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.